Welcome to the BenchChem Online Store!
molecular formula C7H8N2O2 B8673310 N-(2-Methoxy-5-pyridyl)formamide

N-(2-Methoxy-5-pyridyl)formamide

Cat. No. B8673310
M. Wt: 152.15 g/mol
InChI Key: QNUMHYVUGPTJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05157043

Procedure details

5-Amino-2-methoxy pyridine (25 g, 0.2 mol) was added to ethylformate (50 ml). This solution was refluxed for eight hours. The volatiles were removed on a rotary evaporator at 30° C. and at aspirator vacuum. The resultant product was pink solid, 30.2 g, 99% of theory, m.p. 81°-83° C. The structure was confirmed by mass spectroscopy (MS), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH2:10]([O:12]C=O)C>>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH:10]=[O:12])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was refluxed for eight hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed on a rotary evaporator at 30° C. and at aspirator vacuum

Outcomes

Product
Name
Type
Smiles
COC1=NC=C(C=C1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.